molecular formula C16H21Cl2NO3 B8497508 4-(2,4-Dichloro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

4-(2,4-Dichloro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8497508
M. Wt: 346.2 g/mol
InChI Key: JFQYSEMGHBNRMZ-UHFFFAOYSA-N
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Patent
US07935703B2

Procedure details

To solution of 1,3-dichloro 4-iodobenzene (1.0 g, 3.66 mmol) in tetrahydrofuran (10 mL) at −20° C. was added isopropyl magnesium chloride (2M in tetrahydrofuran, 1.9 mL, 3.84 mmol). The solution was stirred for 30 min and then a solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (0.73 g, 3.66 mmol) in tetrahydrofuran (5 mL) was added. The solution was allowed to warm to room temperature with stirring for 18 h. The reaction was quenched with a saturated aqueous solution of ammonium chloride (10 mL) and extracted with ethyl acetate (3×10 mL). The organic extracts were combined, washed with brine (20 mL), dried over sodium sulfate and concentrated in vacuo. The residue was dissolved in methanol (20 mL) followed by addition of sodium borohydride (0.14 g, 3.66 mmol). The resulting mixture was left stirring for 30 min. Methanol was removed in vacuo. Water (20 mL) was added to the residue and extracted with ethyl acetate (25 mL). The organic phase was dried over sodium sulfate. The gum obtained was chromatographed on silica gel using dichloromethane/methanol from 100% to 98% dichloromethane in a gradient fashion, to give the title compound as a white foamy solid (0.38 g, 30%). The material was used in next reaction without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.14 g
Type
reactant
Reaction Step Three
Yield
30%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[C:4]([Cl:9])[CH:3]=1.C([Mg]Cl)(C)C.[C:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][C:25](=[O:28])[CH2:24][CH2:23]1)=[O:21])([CH3:18])([CH3:17])[CH3:16].[BH4-].[Na+]>O1CCCC1>[C:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][C:25]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=2[Cl:9])([OH:28])[CH2:24][CH2:23]1)=[O:21])([CH3:18])([CH3:16])[CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)I)Cl
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.73 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.14 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with a saturated aqueous solution of ammonium chloride (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×10 mL)
WASH
Type
WASH
Details
washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (20 mL)
WAIT
Type
WAIT
Details
The resulting mixture was left
STIRRING
Type
STIRRING
Details
stirring for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
Water (20 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The gum obtained
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(O)C1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.